[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol
Description
[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol is a bicyclic compound featuring a 7-oxabicyclo[2.2.1]heptane core substituted with an aminomethyl group and a methanol group at the 2-position. The compound has been listed as a discontinued product by suppliers like CymitQuimica (Ref: 10-F748226), suggesting specialized applications or synthesis challenges . Its structural analogs, however, are explored in diverse pharmacological contexts, such as thromboxane A2 receptor (TXA2R) modulation and enzyme inhibition .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
[2-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol |
InChI |
InChI=1S/C8H15NO2/c9-4-8(5-10)3-6-1-2-7(8)11-6/h6-7,10H,1-5,9H2 |
InChI Key |
QVAXMGZXANGLJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1O2)(CN)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing [2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents can be used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its bicyclic structure makes it a useful probe for investigating the mechanisms of various biological processes.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmacophore. Its unique structure can be exploited to design novel therapeutic agents targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and materials with specific properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Table 1: Key Properties of [2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol and Analogous Compounds
Structural and Functional Differences
Substituent Effects: The target compound uniquely combines aminomethyl (–CH₂NH₂) and methanol (–CH₂OH) groups, enhancing hydrogen-bonding capacity compared to analogs like [endo-7-oxabicyclo[2.2.1]heptan-2-yl]methanol (only –CH₂OH). This may improve interactions with polar biological targets but reduce membrane permeability .
Bicyclic Core Modifications: {3-aminobicyclo[2.2.1]heptan-2-yl}methanol lacks the oxygen bridge (7-oxa), increasing ring strain and altering solubility. The absence of the ether oxygen may reduce hydrogen-bond acceptor capacity compared to the target compound .
Pharmacological Relevance: Analogs like I-BOP ([1S-(1α,2β(5Z),3α(1E,3S),4α)]-7-[3-(3-hydroxy-4-(p-iodophenoxy)-1-butenyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-5-heptenoic acid) demonstrate the importance of the 7-oxabicyclo[2.2.1]heptane core in TXA2R agonism. The target compound’s aminomethyl group could position it for receptor modulation, though its exact activity remains unstudied .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
